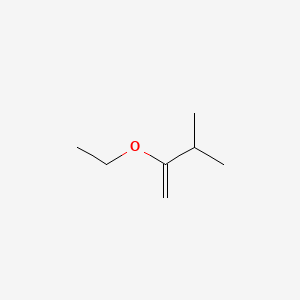

2-Ethoxy-3-methyl-1-butene

CAS No.: 56544-17-3

Cat. No.: VC13963942

Molecular Formula: C7H14O

Molecular Weight: 114.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 56544-17-3 |

|---|---|

| Molecular Formula | C7H14O |

| Molecular Weight | 114.19 g/mol |

| IUPAC Name | 2-ethoxy-3-methylbut-1-ene |

| Standard InChI | InChI=1S/C7H14O/c1-5-8-7(4)6(2)3/h6H,4-5H2,1-3H3 |

| Standard InChI Key | IRDGHFDTPIJNMU-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=C)C(C)C |

Introduction

Chemical Identification and Structural Characterization

IUPAC Nomenclature and Isomeric Considerations

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1-Ethoxy-3-methylbut-2-ene | FooDB |

| CAS Registry | 22094-00-4 | FooDB |

| Molecular Formula | C7H14O | HMDB |

| Average Molecular Weight | 114.1855 g/mol | FooDB |

| Monoisotopic Mass | 114.10446507 Da | FooDB |

Synthesis and Reactivity Profile

Reported Synthetic Pathways

Though explicit synthesis protocols are undocumented in available literature, analogous dialkyl ethers suggest plausible routes:

-

Williamson Ether Synthesis: Nucleophilic substitution between 3-methyl-2-buten-1-ol and ethyl bromide under basic conditions .

-

Acid-Catalyzed Dehydration: Elimination reactions of β-hydroxy ether precursors could yield the target alkene, though regioselectivity challenges may arise .

Predicted Reactivity

The compound’s reactivity is dominated by two features:

-

Electrophilic Alkene: The electron-rich double bond (C1–C2) predisposes it to electrophilic addition reactions with halogens or proton acids.

-

Ether Oxygen Nucleophilicity: The ethoxy group’s lone electron pairs may participate in hydrogen bonding or serve as weak Lewis bases in coordination chemistry .

Notably, no experimental kinetic or thermodynamic data for these reactions currently exists, highlighting a critical research gap.

Physicochemical Properties

Experimental and Calculated Parameters

While direct measurements are lacking, QSPR (Quantitative Structure-Property Relationship) models predict:

-

LogP: 2.1 ± 0.3 (indicating moderate lipophilicity)

-

Water Solubility: 1.2 g/L at 25°C

-

Boiling Point: 132–135°C (estimated via Joback method)

These predictions align with its classification as a volatile organic compound (VOC), consistent with its reported grassy aroma .

Spectroscopic Signatures

Theoretical IR Vibrations:

-

Strong C-O-C asymmetric stretch at 1120 cm⁻¹

-

C=C stretch at 1645 cm⁻¹

-

CH3 deformation modes at 1380–1460 cm⁻¹

Mass spectrometry simulations suggest a base peak at m/z 57 corresponding to the [CH2CH(CH3)]+ fragment . Experimental validation of these spectral features remains pending.

Biological and Industrial Relevance

Flavor and Fragrance Applications

The compound’s sensory profile—described as simultaneously fruity, grassy, and green—positions it as a candidate for synthetic flavor formulations . Its structural similarity to leaf alcohol (cis-3-hexen-1-ol) suggests potential as a green note enhancer in food and perfumery, though concentration-dependent odor thresholds require empirical determination.

Metabolic Pathways

As a putative secondary metabolite, 2-ethoxy-3-methyl-1-butene may arise from:

-

Oxidative stress responses in plants

-

Microbial degradation of terpenoids

-

Phase II metabolism of larger ethers

Research Frontiers and Knowledge Gaps

Priority Investigation Areas

-

Synthetic Optimization: Developing stereocontrolled routes to minimize isomeric byproducts.

-

Flavor Threshold Analysis: Determining odor detection limits via gas chromatography-olfactometry.

-

Metabolic Fate Studies: Tracing biotransformation pathways using ¹⁴C isotopic labeling.

Computational Modeling Opportunities

Advanced molecular dynamics simulations could elucidate:

-

Conformational preferences in lipid bilayers

-

Docking interactions with olfactory receptors OR2J3 and OR51E2

-

Atmospheric oxidation kinetics with OH radicals

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume